1-(4-Fluorophenyl)-2-hydroxyethanone

Description

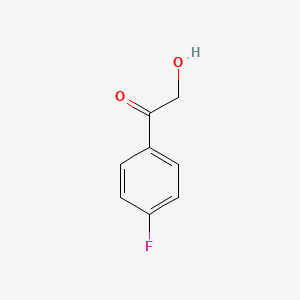

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNZMIDUTPQMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384610 | |

| Record name | 1-(4-Fluorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-31-6 | |

| Record name | 1-(4-Fluorophenyl)-2-hydroxyethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenyl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in Pharmaceutical Synthesis

The presence of the 4-fluorophenyl group is a common feature in many modern pharmaceuticals, where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. 1-(4-Fluorophenyl)-2-hydroxyethanone serves as a foundational building block for introducing this important structural motif into new drug candidates.

While not a direct, universally cited precursor for all major drugs containing the 4-fluorophenyl group, its structural analogues and derivatives play critical roles in established synthetic pathways.

Prasugrel Intermediates: The antiplatelet agent Prasugrel is a thienopyridine derivative that requires a complex side chain for its activity. A structurally related compound, 1-Cyclopropyl-2-(2-fluorophenyl)-2-hydroxy-ethanone, is utilized as a synthetic intermediate in the synthesis of Prasugrel. pharmaffiliates.com This highlights the utility of α-hydroxyketone structures in building the core of Prasugrel's side chain, suggesting a parallel role for the 4-fluoro analogue in the synthesis of related pharmaceutical compounds. The hydroxyl group provides a handle for further chemical modification, such as conversion to a leaving group for subsequent substitution reactions.

The structure of this compound serves as a versatile scaffold for the development of new therapeutic agents. Its core can be elaborated into a variety of heterocyclic systems known to possess biological activity.

Azole Antifungal Agents: The backbone of this compound is highly relevant to the structure of many modern azole antifungal drugs. nih.govresearchgate.net These drugs, which include fluconazole (B54011) and voriconazole, function by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase. mdpi.com The critical pharmacophore for these agents often consists of a halogenated phenyl group (such as 2,4-difluorophenyl) attached to a carbon bearing a hydroxyl group and a nitrogen-containing heterocycle (an imidazole (B134444) or triazole). nih.govalazharpharmacy.com this compound provides the essential (fluorophenyl)-hydroxy-ethanone fragment, which is a direct precursor for the construction of these complex, biologically active molecules. nih.gov

p38 MAPK Inhibitors: The 4-fluorophenyl group is a key feature in a major class of anti-inflammatory drugs known as p38 MAP kinase inhibitors. medchemexpress.com These inhibitors often feature a 4-fluorophenyl ring connected to a pyridine (B92270) or other heterocyclic core. mdpi.com For instance, the potent inhibitor SB203580 (Adezmapimod) contains this moiety, which binds within a critical hydrophobic pocket of the enzyme. mdpi.com The synthesis of such inhibitors relies on starting materials that can provide the 4-fluorophenyl group attached to a carbonyl or a related functional group, establishing this compound as a valuable starting point for generating libraries of potential p38 MAPK inhibitors. nih.govnih.gov

| Drug Class | Key Structural Motif | Relevance of this compound |

| Azole Antifungals | Halogenated phenyl, hydroxyl group, azole ring | Provides the core (fluorophenyl)-hydroxy-ethanone backbone. |

| p38 MAPK Inhibitors | 4-Fluorophenyl ring attached to a heterocycle | Serves as a key building block for the essential 4-fluorophenyl pharmacophore. |

Building Block for Agrochemicals

In the field of agrochemicals, fluorine substitution is a widely used strategy to increase the potency and stability of fungicides, herbicides, and insecticides. This compound and its parent compound, 4-fluoroacetophenone, are precursors for certain classes of crop protection agents.

One notable example is the synthesis of 4-phenyl-6-trifluoromethyl-2-aminopyrimidine derivatives, which have shown potent fungicidal activity against pathogens like Botrytis cinerea. mdpi.com The synthesis of these compounds begins with the Claisen condensation of a substituted acetophenone (B1666503) (such as 4-fluoroacetophenone) with ethyl trifluoroacetate. mdpi.com The resulting 1,3-dione is then cyclized with guanidine (B92328) to form the final pyrimidine-based fungicide. mdpi.com As this compound is directly derived from 4-fluoroacetophenone, it is an integral part of this synthetic family.

Intermediate in Specialty Chemical Production

Beyond pharmaceuticals and agrochemicals, the reactive nature of this compound makes it a plausible intermediate in the broader specialty chemical industry. Its functional groups allow for its incorporation into dyes, fragrances, or other performance chemicals. However, specific large-scale applications in this sector are not widely documented in publicly available literature, suggesting its use may be confined to niche, proprietary processes. The synthesis of α-hydroxyacetophenone compounds is recognized for its utility in medicine and pesticides, with methods developed for efficient production. google.com

Derivatization for Material Science Applications

The application of fluorinated compounds in material science is extensive, valued for conferring properties such as thermal stability, chemical resistance, and hydrophobicity.

While direct polymerization of this compound is not a commonly cited application, its functional groups offer potential pathways for creating novel fluorinated polymers. The hydroxyl group could be used for esterification or etherification to form polyester (B1180765) or polyether chains, while the ketone could be used to form polyketals.

Although this specific monomer is not widely reported in polymer literature, related structures are used. For instance, bromoacetophenone derivatives are used as starting materials for creating artificial lignin (B12514952) polymers. researchgate.net This suggests that with appropriate modification, this compound could be adapted for use as a monomer in the synthesis of specialty fluoropolymers. However, this remains a largely theoretical or underexplored area of its application.

The Role of this compound in Chemical Synthesis and Materials Science

The chemical compound this compound, an aromatic ketone, holds significant potential as a versatile building block in the synthesis of more complex molecules and as a constituent in the development of advanced functional materials. Its chemical structure, which features a fluorinated phenyl ring, a ketone group, and a primary alcohol, provides multiple reactive sites for a variety of chemical transformations. This article explores the applications of this compound as a synthetic intermediate and its potential for incorporation into functional materials, based on current research findings.

Incorporation into Functional Materials

The unique combination of a fluorinated aromatic ring, a ketone, and a hydroxyl group makes 1-(4-Fluorophenyl)-2-hydroxyethanone an interesting candidate for the development of functional materials, such as specialized polymers. Each of these functional groups can impart specific properties to a material or serve as a handle for polymerization or polymer modification.

The presence of a fluorine atom can significantly enhance the properties of polymers, leading to materials with high thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and specific optical properties. researchgate.netmdpi.com The 4-fluorophenyl group of this compound can be incorporated into polymer backbones or as a pendant group to create fluorinated polymers with these desirable characteristics. For example, the hydroxyl group of the molecule could be used in condensation polymerization with dicarboxylic acids or diisocyanates to form polyesters or polyurethanes, respectively. mdpi.com

The ketone functionality is also a versatile tool in polymer chemistry. It can be a part of the monomer in the synthesis of polyketones, a class of high-performance thermoplastics known for their excellent mechanical properties and thermal stability. numberanalytics.com Alternatively, the ketone group can be used for post-polymerization modification. For instance, polymers with pendant ketone groups can be functionalized by reacting them with molecules containing hydroxylamine (B1172632) or hydrazine (B178648) groups to form oxime or hydrazone linkages, respectively. nih.gov This allows for the attachment of various functional molecules to a polymer chain, creating materials for applications in drug delivery or sensing.

Furthermore, α-hydroxy ketones are a well-known class of Type I photoinitiators. nih.gov Upon exposure to UV light, these molecules can undergo cleavage to generate free radicals, which can then initiate the polymerization of vinyl monomers. nih.gov While the direct use of this compound as a photoinitiator is not extensively documented, its structural similarity to commercial photoinitiators suggests its potential in this area. Derivatives of α-aminoacetophenones containing a 4-fluorophenyl group have been reported as effective photoinitiators for UV-curable systems like printing inks. google.com This suggests that this compound could be a valuable precursor for synthesizing novel photoinitiators.

The potential applications of this compound in the synthesis of functional materials are summarized in the table below.

| Potential Application Area | Role of Functional Group(s) | Resulting Material Type | Key Properties |

| Fluorinated Polymers | Fluorophenyl group: imparts desirable properties. Hydroxyl group: polymerization site. | Fluorinated polyesters, polyurethanes | High thermal stability, chemical resistance, hydrophobicity |

| Ketone-Functionalized Polymers | Ketone group: site for conjugation. | Modified polymers | Tunable functionality, for drug delivery or sensing |

| High-Performance Thermoplastics | Ketone group: part of the polymer backbone. | Polyketones | High strength, thermal stability |

| UV-Curable Coatings and Inks | α-hydroxy ketone moiety: photoinitiation. | Cross-linked polymer networks | Rapid curing, solvent-free systems |

Reaction Mechanisms and Kinetics of 1 4 Fluorophenyl 2 Hydroxyethanone Transformations

Oxidation Reactions of the Hydroxyl Group

The secondary alcohol functionality in 1-(4-Fluorophenyl)-2-hydroxyethanone is susceptible to oxidation, yielding the corresponding α-diketone, 1-(4-fluorophenyl)ethane-1,2-dione. The course of this transformation is highly dependent on the choice of oxidizing agent.

Reagent-Specific Mechanisms (e.g., Potassium Permanganate (B83412), Chromium Trioxide)

Potassium Permanganate (KMnO₄): In acidic or alkaline media, potassium permanganate is a powerful oxidizing agent capable of converting α-hydroxy ketones to α-diketones. The mechanism in alkaline or neutral conditions is thought to proceed through a cyclic manganate (B1198562) ester intermediate. The reaction is initiated by the deprotonation of the hydroxyl group, followed by nucleophilic attack of the resulting alkoxide on the manganese atom. This intermediate then collapses, leading to the formation of the ketone and a reduced manganese species. Under acidic conditions, the reaction is believed to involve the formation of permanganic acid which then reacts with the alcohol.

Chromium Trioxide (CrO₃): Chromium trioxide, often used in the form of Jones reagent (CrO₃ in aqueous sulfuric acid and acetone), is another effective oxidant for this transformation. libretexts.org The mechanism involves the formation of a chromate (B82759) ester from the alcohol and chromic acid. libretexts.org The rate-determining step is the subsequent E2-like elimination of this ester, where a base (often water) removes the proton from the carbon bearing the hydroxyl group, leading to the formation of the carbonyl group and a reduced chromium(IV) species. sinica.edu.tw

Kinetic Studies of Oxidation Processes

While specific kinetic data for the oxidation of this compound is not extensively documented, studies on analogous compounds such as benzoin (B196080) and its derivatives provide valuable insights. The oxidation of benzoin to benzil (B1666583) using various oxidizing agents has been a subject of kinetic investigations. theaic.org For instance, the oxidation of benzocaine (B179285) with acidic permanganate was found to be first order with respect to the substrate, the oxidant, and the acid. journalofchemistry.org The oxidation of benzophenone-3 with potassium permanganate also showed a dependence on pH, oxidant dose, and temperature, with an observed rate constant (k_obs) of 0.0202 min⁻¹ under specific conditions. nih.gov

It is reasonable to infer that the oxidation of this compound would follow similar kinetic behavior. The presence of the electron-withdrawing fluorine atom on the phenyl ring might influence the reaction rate, potentially by affecting the stability of intermediates.

Table 1: Representative Kinetic Data for the Oxidation of Related Ketones

| Substrate | Oxidant | Conditions | Observed Rate Constant (k_obs) | Reference |

|---|---|---|---|---|

| Benzophenone-3 | KMnO₄ | pH = 8.0, [Substrate]₀:[Oxidant]₀ = 1:20, T = 25 °C | 0.0202 min⁻¹ | nih.gov |

Reduction Reactions of the Carbonyl Group

The carbonyl group of this compound can be reduced to a hydroxyl group, forming 1-(4-fluorophenyl)ethane-1,2-diol. This reduction can be achieved using various hydride-based reducing agents.

Mechanisms of Hydride Reductions (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

Sodium Borohydride (NaBH₄): Sodium borohydride is a mild and selective reducing agent that readily reduces ketones to secondary alcohols. scribd.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. scribd.com This addition breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the solvent (e.g., ethanol (B145695) or water), yields the diol product. scribd.com

Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride. Its mechanism of action is similar, involving the nucleophilic transfer of a hydride ion to the carbonyl carbon. osti.gov However, due to its greater reactivity, LiAlH₄ reductions are typically carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran, followed by a separate aqueous workup step to protonate the resulting alkoxide. osti.gov

Stereochemical Outcomes and Diastereoselectivity

The reduction of the prochiral carbonyl group in this compound, which already contains a stereocenter at the adjacent carbon, leads to the formation of a new stereocenter. This results in the potential for two diastereomeric products: (syn or erythro) and (anti or threo). The ratio of these diastereomers is influenced by the steric and electronic environment around the carbonyl group and the nature of the reducing agent.

Studies on the reduction of the analogous compound, benzoin, have shown that sodium borohydride reduction is highly diastereoselective, favoring the formation of the meso (or erythro) diastereomer. walisongo.ac.idoc-praktikum.de This selectivity is often explained by the Felkin-Anh model, which predicts the trajectory of the incoming nucleophile based on steric hindrance from the substituents on the adjacent chiral center. walisongo.ac.id The larger phenyl group and the hydroxyl group direct the hydride attack to the less hindered face of the carbonyl.

Table 2: Diastereoselectivity in the Reduction of Benzoin Derivatives

| Substrate | Reducing Agent | Diastereomeric Ratio (erythro:threo or meso:racemic) | Reference |

|---|---|---|---|

| Benzoin | NaBH₄ | ~100% de (meso) | walisongo.ac.id |

| Benzoin Acetate | NaBH₄ | 80:20 | walisongo.ac.id |

| Benzoin Benzoate | NaBH₄ | 58:42 | walisongo.ac.id |

| Benzoin | NaBH₄ | 98:2 (meso:racemic) | oc-praktikum.de |

Nucleophilic Substitution Reactions on the Fluorophenyl Moiety

The fluorine atom on the phenyl ring of this compound can be displaced by a nucleophile through a nucleophilic aromatic substitution (SₙAr) mechanism. This type of reaction is generally facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

In the case of this compound, the acetyl group (-COCH₂OH) is an electron-withdrawing group, which should activate the para-positioned fluorine atom towards nucleophilic attack. The SₙAr mechanism proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of a resonance-stabilized carbanionic intermediate (Meisenheimer complex). core.ac.uk

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the fluoride (B91410) ion. core.ac.uk

Aromatic Nucleophilic Substitution Mechanisms

The transformations of this compound can proceed through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is distinct from the more common SN1 and SN2 reactions seen with alkyl halides. Aryl halides are generally resistant to SN1 and SN2 mechanisms due to the instability of the resulting phenyl cation and the steric hindrance preventing backside attack, respectively. libretexts.org

However, when an aromatic ring is substituted with potent electron-withdrawing groups, it becomes electron-deficient and thus susceptible to nucleophilic attack. libretexts.org In the case of this compound, the acetyl group (-COCH₂OH) acts as a strong electron-withdrawing group. This group activates the phenyl ring for nucleophilic aromatic substitution.

The SNAr mechanism is typically a two-step process:

Addition of the Nucleophile: The reaction initiates with the attack of a nucleophile on the carbon atom bearing the fluorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govyoutube.com The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atom of the activating acetyl group. libretexts.org This delocalization is a key stabilizing factor for the intermediate.

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the elimination of the leaving group, in this case, the fluoride ion. youtube.com This step is typically fast as it leads to the stable aromatic product.

This addition-elimination mechanism is the predominant pathway for nucleophilic substitution on such activated aromatic systems. nih.govyoutube.com

Influence of Fluorine on Reactivity and Regioselectivity

The fluorine atom in this compound has a profound influence on the molecule's reactivity and the regioselectivity of its reactions.

Influence on Reactivity: The high electronegativity of fluorine makes it a powerful inductively electron-withdrawing atom. This effect significantly polarizes the carbon-fluorine bond, rendering the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack. youtube.com While fluoride is generally considered a poor leaving group in SN2 reactions, its role in the SNAr mechanism is different. The rate-determining step in SNAr is the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group. youtube.com Therefore, fluorine's ability to activate the ring towards attack via its strong inductive effect is the dominant factor, making fluorinated compounds surprisingly reactive in SNAr reactions.

Influence on Regioselectivity: The positions of the substituents on the aromatic ring are critical for the viability of the SNAr mechanism. The electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.com This specific orientation allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing group through resonance, which is a critical stabilizing factor. libretexts.org In this compound, the activating acetyl group is para to the fluorine atom. This para-relationship ensures effective resonance stabilization of the intermediate, thereby directing the nucleophilic attack specifically to the carbon bearing the fluorine atom and ensuring a high degree of regioselectivity. A substitution at the meta position would not allow for this resonance stabilization and is therefore not observed. libretexts.org

Reaction Kinetics and Thermodynamics of this compound Reactions

Rate Law Determination and Order of Reactions

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants. It can only be determined experimentally, for instance, by using the method of initial rates. khanacademy.orgyoutube.com This method involves measuring the initial rate of the reaction at various initial concentrations of the reactants.

Consider the SNAr reaction of this compound with a nucleophile, such as sodium hydroxide (B78521) (NaOH):

The general form of the rate law would be: Rate = k[C₈H₇FO₂]ˣ[OH⁻]ʸ

Where:

k is the rate constant.

[C₈H₇FO₂] is the concentration of this compound.

[OH⁻] is the concentration of the hydroxide ion.

x and y are the orders of the reaction with respect to each reactant.

The following interactive table presents hypothetical experimental data for this reaction to illustrate how the rate law is determined.

Analysis of the Data:

Comparing Experiments 1 and 2: The concentration of this compound is doubled while [OH⁻] is held constant. The initial rate also doubles (from 2.0 x 10⁻⁵ to 4.0 x 10⁻⁵ M/s). This indicates that the reaction is first order with respect to this compound (x=1).

Comparing Experiments 1 and 3: The concentration of OH⁻ is doubled while the concentration of the ketone is held constant. The initial rate also doubles (from 2.0 x 10⁻⁵ to 4.0 x 10⁻⁵ M/s). This shows the reaction is first order with respect to OH⁻ (y=1).

Therefore, the determined rate law is: Rate = k[C₈H₇FO₂][OH⁻]

Activation Energy and Reaction Coordinate Analysis

Activation energy (Ea) is the minimum amount of energy required for reactants to transform into products. It represents the energy barrier that must be overcome for a reaction to occur.

For the two-step SNAr mechanism involving this compound, the reaction coordinate diagram would show two peaks, corresponding to the two transition states, with a valley in between representing the Meisenheimer complex intermediate.

First Transition State (TS1): This is the energy maximum reached as the nucleophile attacks the aromatic ring and begins to form a bond with the carbon atom. It is the rate-determining step and thus has the higher activation energy.

Meisenheimer Complex (Intermediate): This is a relatively stable, yet high-energy, intermediate located in the energy valley between the two transition states.

Second Transition State (TS2): This is the energy maximum associated with the cleavage of the carbon-fluorine bond as the fluoride ion is expelled and the ring's aromaticity is restored. This step typically has a lower activation energy than the first.

Equilibrium Constants and Thermodynamic Favorability

The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). The equilibrium constant (Keq) is a measure of the extent to which reactants are converted to products at equilibrium. These two quantities are related by the equation:

ΔG° = -RT ln(Keq)

Where:

ΔG° is the standard Gibbs free energy change.

R is the ideal gas constant.

T is the temperature in Kelvin.

Keq is the equilibrium constant.

A reaction is thermodynamically favorable (spontaneous) when ΔG is negative, which corresponds to a Keq greater than 1. The Gibbs free energy itself is dependent on enthalpy (ΔH) and entropy (ΔS) changes:

ΔG = ΔH - TΔS

For many SNAr reactions, the formation of a stable aromatic product and a free halide ion is often enthalpically and entropically favorable, leading to a negative ΔG and a high equilibrium constant.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, enabling the assembly of a complete molecular structure.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a comprehensive view of the molecular framework of 1-(4-Fluorophenyl)-2-hydroxyethanone.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum typically exhibits distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂) protons, and the hydroxyl (-OH) proton. The aromatic region is characteristic of a 1,4-disubstituted benzene (B151609) ring, often showing a pattern of two doublet of doublets (or two triplets, depending on the relative magnitudes of H-H and H-F coupling constants). The methylene protons adjacent to the carbonyl group and the hydroxyl group appear as a singlet, and the hydroxyl proton itself also typically presents as a singlet, which may be broad and exchangeable with D₂O.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound is characterized by a signal for the carbonyl carbon at the low-field end, signals for the four distinct aromatic carbons (with their chemical shifts influenced by the fluorine substituent and exhibiting C-F coupling), and a signal for the methylene carbon.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shift Assignments Data is representative and can vary based on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | ~195.5 |

| Methylene (-CH₂) | ~4.85 (s) | ~68.7 |

| C1' (aromatic, C-C=O) | - | ~131.2 |

| C2'/C6' (aromatic, CH) | ~8.05 (dd) | ~131.8 (d, J ≈ 9 Hz) |

| C3'/C5' (aromatic, CH) | ~7.20 (dd) | ~116.2 (d, J ≈ 22 Hz) |

| C4' (aromatic, C-F) | - | ~166.0 (d, J ≈ 255 Hz) |

| Hydroxyl (-OH) | Variable, broad singlet | - |

s = singlet, d = doublet, dd = doublet of doublets, J = coupling constant in Hz

Given the presence of a fluorine atom, ¹⁹F NMR is a highly valuable and sensitive technique for analysis. huji.ac.il It provides direct information about the chemical environment of the fluorine nucleus. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. This technique is particularly useful for confirming the presence and electronic environment of the fluorine substituent and for detecting any fluorine-containing impurities. rsc.orgbeilstein-journals.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra by revealing correlations between nuclei. sdsu.eduresearchgate.net

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) coupling interactions. youtube.com In the COSY spectrum of this compound, a cross-peak would be observed between the aromatic protons at the C2'/C6' and C3'/C5' positions, confirming their adjacent relationship on the benzene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu The HSQC spectrum would show a correlation cross-peak between the proton signal at ~8.05 ppm and the carbon signal at ~131.8 ppm (C2'/C6'), a cross-peak between the proton signal at ~7.20 ppm and the carbon signal at ~116.2 ppm (C3'/C5'), and a cross-peak between the methylene proton signal at ~4.85 ppm and its corresponding carbon signal at ~68.7 ppm. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two or three bonds (²JCH, ³JCH). uvic.ca This is instrumental in connecting the different fragments of the molecule. Key HMBC correlations would include:

The methylene protons (~4.85 ppm) showing a correlation to the carbonyl carbon (~195.5 ppm) and the C1' aromatic carbon (~131.2 ppm).

The aromatic protons at C2'/C6' (~8.05 ppm) correlating to the carbonyl carbon (~195.5 ppm) and the C4' carbon (~166.0 ppm).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, with the molecular formula C₈H₇FO₂, HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass.

Interactive Data Table: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₈H₇FO₂ |

| Monoisotopic Mass | 154.04299 u |

| Expected Ion [M+H]⁺ | 155.0508 |

| Expected Ion [M+Na]⁺ | 177.0327 |

This precise mass measurement is a critical step in confirming the identity of the compound.

In mass spectrometry, the molecular ion (M⁺) can break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides a "fingerprint" that helps to confirm the molecular structure. libretexts.orglibretexts.org For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak at m/z 154. Key fragmentation pathways typically involve cleavage of the bonds adjacent to the carbonyl group.

The most characteristic fragmentation includes:

Formation of the 4-fluorobenzoyl cation: Cleavage of the bond between the carbonyl carbon and the methylene carbon results in the highly stable 4-fluorobenzoyl cation, which is often the base peak in the spectrum.

Loss of the formyl-methanol radical: A rearrangement followed by fragmentation can lead to the loss of a ·CH₂OH radical.

Formation of the 4-fluorophenyl cation: The 4-fluorobenzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the 4-fluorophenyl cation.

Interactive Data Table: Expected Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

| 154 | [M]⁺˙ (Molecular Ion) | [C₈H₇FO₂]⁺˙ | The intact ionized molecule. |

| 123 | [4-fluorobenzoyl]⁺ | [C₇H₄FO]⁺ | Often the base peak, from loss of ·CH₂OH. |

| 95 | [4-fluorophenyl]⁺ | [C₆H₄F]⁺ | From loss of CO from the m/z 123 ion. |

Analysis of this fragmentation pattern provides strong corroborative evidence for the assigned structure of this compound. nih.govmdpi.com

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for the analysis of this compound, offering high-resolution separation for both purity determination and the challenging task of resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) stands as a primary method for assessing the purity and conducting quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is commonly utilized for this purpose, where the compound is separated on a nonpolar stationary phase with a polar mobile phase.

A typical validated RP-HPLC method for a similar aromatic ketone would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer solution, delivered isocratically. pensoft.netpensoft.netresearchgate.net Detection is often performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance, which for a fluorophenyl ethanone (B97240) derivative would be in the range of 220-260 nm. pensoft.net

Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is accurate, precise, specific, linear, and robust. pensoft.netnih.gov This involves assessing parameters such as linearity over a specific concentration range, precision (repeatability and intermediate precision), accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net

Table 1: Representative HPLC Method Parameters and Validation Data

This table is a representative example based on typical validated HPLC methods for similar aromatic ketones.

| Parameter | Value |

| Chromatographic Conditions | |

| Column | C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 245 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Validation Parameters | |

| Linearity Range | 5 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Data is illustrative and based on typical performance characteristics of validated HPLC methods.

Since this compound possesses a chiral center at the carbon bearing the hydroxyl group, it exists as a pair of enantiomers. The determination of enantiomeric excess (ee) is crucial, as enantiomers can exhibit different pharmacological activities. Chiral HPLC is the most powerful and widely used technique for this purpose. researchgate.net The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

The success of chiral HPLC is highly dependent on the selection of an appropriate CSP. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) carbamate (B1207046) derivatives, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including ketones and alcohols. nih.gov These CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD) or cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD), provide a chiral environment through a combination of hydrogen bonding, π-π stacking, and steric interactions, which leads to the differential retention of the enantiomers. nih.gov

Recent research has also focused on the development of novel CSPs, such as chiral covalent-organic frameworks (CCOFs), which have shown excellent separation performance for various chiral compounds. researchgate.net For instance, a study on the closely related compound 1,2-bis(4-fluorophenyl)-2-hydroxyethanone (B1345534) demonstrated successful enantiomeric separation using a novel MDI-β-CD-modified COF@SiO2 core-shell composite as a CSP, and its performance was compared with the commercial Chiralpak AD-H column. researchgate.net

To understand the mechanism of chiral recognition, thermodynamic studies can be performed by evaluating the effect of column temperature on retention and enantioselectivity. The van't Hoff equation, which relates the natural logarithm of the separation factor (α) to the inverse of the temperature (1/T), allows for the calculation of the changes in standard enthalpy (ΔH°) and entropy (ΔS°) associated with the transfer of the enantiomers from the mobile phase to the stationary phase. u-szeged.hunih.gov

ln α = - (ΔΔH°/RT) + (ΔΔS°/R)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the identification and quantification of volatile impurities and byproducts that may be present in a sample of this compound. thermofisher.com These impurities can originate from starting materials or be formed during the synthesis process. For example, a common synthesis route involves the reaction of 4'-fluoroacetophenone. researchgate.net Potential volatile byproducts could include unreacted starting materials or solvents.

The analysis typically involves injecting the sample into a heated port where it is vaporized and then separated on a capillary column. The choice of column (e.g., a nonpolar or medium-polarity column) depends on the volatility and polarity of the expected byproducts. A Flame Ionization Detector (FID) can be used for quantification, while a mass spectrometer provides structural information for identification by comparing the resulting mass spectra with library data. thermofisher.com The NIST WebBook lists GC data for the related compound 4'-fluoroacetophenone, indicating the feasibility of this technique for analyzing such compounds. nist.gov

Chiral HPLC for Enantiomeric Excess Determination

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

While the specific crystal structure of this compound is not publicly available, the crystal structure of a closely related derivative, 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate, has been determined. nih.gov This analysis revealed an orthorhombic crystal system and provided detailed information about the molecular conformation, including the dihedral angle between the fluorophenyl and triazole rings. nih.gov Such studies are invaluable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.gov

Table 2: Representative Crystallographic Data for a 1-(4-Fluorophenyl)ethanone Derivative

Data obtained from the crystallographic study of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate, serving as an illustrative example. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₈FN₃O·0.5H₂O |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 24.419 (5) |

| b (Å) | 10.147 (2) |

| c (Å) | 8.2410 (16) |

| V (ų) | 2042.0 (7) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

This data provides a blueprint of the molecule's solid-state architecture, which is critical for understanding its physical properties and for computational modeling studies.

Determination of Molecular Conformation and Intermolecular Interactions

A definitive determination of the molecular conformation of this compound is not possible without experimental data from techniques like X-ray crystallography or high-level computational modeling validated by experimental results. Such studies would reveal the spatial arrangement of the 4-fluorophenyl group relative to the hydroxyethanone moiety, including critical torsion angles. Furthermore, the nature and geometry of intermolecular interactions, such as potential π-π stacking of the aromatic rings or other weak van der Waals forces, would be elucidated.

Hydrogen Bonding and Crystal Packing Analysis

The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) in this compound strongly suggests that hydrogen bonding plays a crucial role in its crystal packing. However, the specific hydrogen bonding motifs, such as the formation of chains, dimers, or more complex networks, cannot be described without crystallographic data. An analysis of the crystal packing would reveal how individual molecules are arranged in the unit cell and how these arrangements are stabilized by a network of intermolecular forces, including the anticipated hydrogen bonds.

While studies on analogous compounds, such as 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate, show the presence of weak intermolecular O—H···N and C—H···O hydrogen bonds that link molecules into layers, these findings cannot be directly extrapolated to this compound due to the different functional groups involved.

Computational Chemistry and Molecular Modeling Studies of 1 4 Fluorophenyl 2 Hydroxyethanone

Electronic Structure Calculations

No specific studies were found that performed and published electronic structure calculations for 1-(4-Fluorophenyl)-2-hydroxyethanone.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Dedicated studies utilizing Density Functional Theory (DFT) to determine the optimized molecular geometry, bond lengths, bond angles, and electronic properties (such as dipole moment and polarizability) of this compound have not been identified in the searched literature.

Ab Initio Methods for High-Accuracy Calculations

There is no available research that employs high-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, to calculate the energetic and structural properties of this specific compound.

Analysis of Molecular Orbitals and Charge Distribution

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap for this compound is not present in the available literature. Similarly, studies detailing its molecular electrostatic potential (MEP) and atomic charge distribution are absent.

Molecular Dynamics (MD) Simulations

No specific molecular dynamics simulation studies for this compound were found.

Conformational Analysis and Dynamic Behavior in Solution

There are no published MD simulation studies that explore the conformational landscape of this compound in different solvents. Such studies would be required to understand its flexibility, dominant conformations, and the dynamics of its functional groups in a solution environment.

Solvent Effects and Solvation Free Energies

Specific calculations or simulations determining the solvation free energies of this compound in various solvents, or an analysis of the specific solvent effects on its structure and properties, are not available in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Computational chemistry provides powerful tools to correlate the structural features of a molecule with its chemical reactivity and biological activity. For this compound, Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches serve as predictive platforms to understand its behavior without the need for extensive experimental testing. nih.govchemrxiv.org These models are built by first calculating a wide array of molecular descriptors and then using statistical methods to build a mathematical relationship between these descriptors and an observed activity or property. researchgate.net

Derivation of Molecular Descriptors

The foundation of any QSAR model is the numerical representation of the molecular structure through descriptors. protoqsar.com For this compound, these descriptors would be calculated using specialized software to capture its constitutional, topological, electronic, and steric properties. The goal is to translate the two-dimensional structure and its three-dimensional conformations into a set of numbers that a machine learning algorithm can process. protoqsar.comhufocw.org

These descriptors fall into several categories:

0D & 1D Descriptors: These are the simplest descriptors, derived directly from the molecular formula (e.g., molecular weight, atom counts) or lists of molecular fragments (e.g., count of hydroxyl groups, number of aromatic rings). hufocw.org

2D Descriptors: Calculated from the graph representation of the molecule, these descriptors encode information about atomic connectivity and topology. pharmatutor.org Examples include molecular connectivity indices (e.g., Randić index) and topological polar surface area (TPSA), which is crucial for predicting transport properties.

3D Descriptors: These descriptors require a 3D conformation of the molecule and describe its spatial properties. They include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors derived from quantum chemical calculations, such as dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

Below is an illustrative table of common molecular descriptors that would be calculated for this compound in a typical QSAR study.

| Descriptor Class | Descriptor Name | Description | Potential Significance for this compound |

| Constitutional (0D) | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Relates to overall size and diffusion properties. |

| Topological (2D) | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms (oxygen, nitrogen). | Important for predicting cell permeability and bioavailability. The carbonyl and hydroxyl groups are major contributors. |

| Topological (2D) | Number of Rotatable Bonds | Count of single bonds that are not in a ring. | Relates to conformational flexibility, which influences receptor binding. |

| Electronic (3D) | Dipole Moment | A measure of the net molecular polarity. | The electronegative F, O atoms create a significant dipole, influencing solubility and intermolecular interactions. |

| Quantum Chemical (3D) | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons; a potential site for oxidative reactions. |

| Quantum Chemical (3D) | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons; the carbonyl carbon is a likely site for nucleophilic attack. |

| Physicochemical | LogP | The logarithm of the partition coefficient between n-octanol and water. | A key measure of lipophilicity, affecting how the molecule distributes in biological systems. |

Prediction of Reactivity and Selectivity

For this compound, cheminformatics models could predict the relative reactivity of its different functional groups. For example, quantum mechanical descriptors like frontier molecular orbital energies (HOMO/LUMO) and calculated atomic charges can pinpoint the most nucleophilic and electrophilic sites. It would be expected that the carbonyl carbon is a primary electrophilic site susceptible to nucleophilic attack, while the oxygen of the hydroxyl group is a nucleophilic and hydrogen-bond-donating site.

Machine learning models, trained on data from similar ketones and alcohols, can provide quantitative predictions. rsc.org For example, a model could predict the enantioselectivity of a reduction reaction at the carbonyl group or the site-selectivity of an oxidation reaction. These predictive tools are invaluable for planning synthetic routes and for early-stage assessment in drug discovery processes. nih.gov

Reaction Pathway Modeling and Transition State Search

Understanding the precise step-by-step process of a chemical reaction is fundamental to controlling its outcome. fiveable.me Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. acs.org A central task in this exploration is the location of transition states—the high-energy, fleeting structures that represent the bottleneck of a reaction. acs.orgmit.edu

Elucidation of Complex Reaction Mechanisms

For this compound, various reactions can be modeled, such as the oxidation of the secondary alcohol to an α-diketone, the reduction of the ketone to a diol, or nucleophilic addition to the carbonyl group. organic-chemistry.orgnih.gov Using methods like Density Functional Theory (DFT), chemists can model the geometries of reactants, products, intermediates, and, crucially, the transition states that lie between them. researchgate.netnih.gov

The process involves:

Reactant and Product Optimization: The minimum energy structures of the starting materials and final products are calculated.

Transition State Guess: An initial guess for the transition state structure is generated. Automated workflows can generate these guesses with minimal user input by interpolating between reactant and product structures. acs.orgresearchgate.net

Transition State Optimization: Specialized algorithms are used to locate the exact first-order saddle point on the potential energy surface that corresponds to the transition state. arxiv.org

Validation: The located transition state is validated by confirming it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking or forming of a specific bond). researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to trace the minimum energy path from the transition state downhill to both the reactant and the product, confirming that the correct pathway has been identified. nih.gov

This process can reveal complex, multi-step mechanisms and identify key intermediates that may not be experimentally observable. acs.org For example, a study on the reaction of α-bromoacetophenones with hydroxide (B78521) ions showed that a single transition state could lead to two different reaction pathways (substitution and addition) through a phenomenon known as path bifurcation. nih.gov

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Transformations

The development of efficient and selective catalytic methods for the synthesis and derivatization of α-hydroxy ketones is a primary focus of modern organic chemistry. Future research concerning 1-(4-fluorophenyl)-2-hydroxyethanone is expected to explore innovative catalytic strategies to improve yield, enantioselectivity, and atom economy.

A significant area of investigation involves the asymmetric α-hydroxylation of the parent ketone, 4'-fluoroacetophenone. While traditional methods often involve stoichiometric oxidants and harsh conditions, novel catalytic systems are emerging. acs.org Phase-transfer catalysis, for instance, offers a promising approach for achieving high enantioselectivity in the synthesis of α-hydroxy ketones using molecular oxygen as the ultimate oxidant. acs.org Furthermore, bimetallic palladium(II) complexes have shown potential for the direct, enantioselective oxidation of ketones. researchgate.net The application of these advanced catalytic systems could provide more direct and efficient routes to enantiopure this compound.

Another avenue involves the catalytic conversion of α-halo ketones. A novel method using sodium nitrite (B80452) in dimethylformamide (DMF) has been developed for the efficient conversion of α-halo ketones to α-hydroxy ketones, proceeding through an in situ generated alkyl nitrite intermediate. researchgate.net Exploring the application and optimization of such catalytic transformations will be crucial for developing more robust and scalable synthetic protocols.

| Catalytic Strategy | Potential Catalyst/Reagent | Key Advantages | Relevant Findings |

| Asymmetric α-Hydroxylation | Chiral Phase-Transfer Catalysts (PTCs) | Use of O2 as a green oxidant, high enantioselectivity. | Efficient for a wide range of cyclic and acyclic ketones. acs.org |

| Direct Ketone Oxidation | Bimetallic Palladium(II) Complexes | Catalytic oxidation with O2, good to excellent enantiomeric excesses (ee's). | Enantiomeric excesses ranging from 61% to 92% have been reported for various ketones. researchgate.net |

| Conversion of α-Halo Ketones | Sodium Nitrite in DMF | Mild reaction conditions, short reaction times, excellent yields. | Proceeds via an in situ alkyl nitrite intermediate followed by hydrolysis. researchgate.net |

| Enzymatic Synthesis | Transketolase Enzymes | High selectivity, sustainable approach using biocatalysis. | Enzyme variants can enhance the acceptance of non-natural substrates for α-hydroxyketone synthesis. ucl.ac.ukucl.ac.uk |

Integration with Flow Chemistry and Automated Synthesis

The pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry to improve safety, efficiency, and scalability. pharmasalmanac.comnewdrugapprovals.org The synthesis of this compound is well-suited for integration with flow chemistry and automated systems. Flow reactors offer superior heat and mass transfer, enabling better control over reaction parameters and allowing for the safe use of hazardous reagents or intermediates that might be generated in situ. nih.govresearchgate.net

For instance, a multi-step synthesis involving hazardous intermediates could be telescoped into a single continuous process, minimizing manual handling and exposure. mit.edu Automated platforms can integrate synthesis, purification, and analysis, accelerating process development and optimization. mit.edu The synthesis of fluorinated organic compounds, in particular, can benefit from the enhanced safety and control offered by flow technology. Research in this area would focus on developing robust flow protocols, potentially utilizing packed-bed reactors with immobilized catalysts or reagents to streamline the production of this compound. mdpi.comresearchgate.net

Machine Learning and Artificial Intelligence in Synthetic Route Design

Identify novel starting materials and reaction sequences.

Optimize reaction conditions by predicting the impact of different catalysts, solvents, and temperatures.

Design routes that avoid problematic intermediates or toxic reagents.

The integration of AI with automated synthesis platforms creates a closed-loop system where the AI designs a route, the robot executes the synthesis, and the results are fed back to the AI for further optimization. mit.edusynthiaonline.com

| AI/ML Application Area | Technology/Approach | Potential Impact on Synthesis of this compound |

| Retrosynthesis Prediction | Transformer-based models, Graph neural networks | Discovery of novel, non-intuitive synthetic pathways from commercially available starting materials. arxiv.orgmit.edu |

| Reaction Condition Optimization | Design of Experiments (DoE) coupled with ML | Rapid identification of optimal temperature, pressure, and catalyst loading to maximize yield and purity. numberanalytics.com |

| Green Chemistry Integration | Predictive models for sustainability metrics | Design of synthetic routes with the lowest possible environmental impact by predicting metrics like Process Mass Intensity (PMI). chemrxiv.org |

Sustainable Synthesis and Biorefinery Integration

The principles of green chemistry are increasingly guiding synthetic route design. Future efforts in the synthesis of this compound will likely focus on developing more sustainable processes. This includes the use of environmentally benign solvents like water, reducing energy consumption, and utilizing catalysts over stoichiometric reagents. chemistryviews.org

A key trend is the integration of chemical synthesis with biorefineries. Biomass-derived feedstocks offer a renewable alternative to petroleum-based starting materials. ucl.ac.uk For example, furfural (B47365) derivatives, which can be obtained from biomass, could potentially serve as precursors for the aromatic ring of this compound through innovative synthetic routes. ucl.ac.uk Biocatalysis, using enzymes like transketolases, presents a highly selective and sustainable method for producing α-hydroxy ketones under mild conditions. ucl.ac.ukucl.ac.uk Research in this area aims to expand the substrate scope of these enzymes to accommodate non-natural substrates relevant to the synthesis of fluorinated aromatics.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Process Analytical Technology (PAT) is critical for understanding and controlling chemical reactions in real-time. Advanced spectroscopic techniques are essential tools for in situ reaction monitoring, providing valuable data on reaction kinetics, intermediate formation, and endpoint determination without the need for sampling. frontiersin.org

For the synthesis of this compound, techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be integrated into batch or flow reactors. pharmasalmanac.com These methods can monitor the disappearance of starting materials (e.g., the carbonyl stretch of 4'-fluoroacetophenone) and the appearance of the product (e.g., the hydroxyl stretch of the α-hydroxy ketone). This real-time data allows for precise control over the reaction, leading to improved consistency, yield, and safety. For instance, in a ketone reduction process, thin-layer chromatography (TLC) is a common method for monitoring progress, but in situ spectroscopic methods offer continuous, non-invasive analysis. umn.eduyoutube.com

Future research will focus on implementing more sophisticated hyphenated techniques and data analysis methods to gain deeper mechanistic insights into the catalytic cycles and reaction pathways involved in the synthesis of this compound. frontiersin.orgacs.org

Q & A

Q. What advanced purification techniques (e.g., HPLC, chiral chromatography) are suitable for isolating this compound from structural isomers?

- Methodological Answer : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase effectively separates isomers (e.g., distinguishing 4-fluoro from 2-fluoro derivatives). Chiral chromatography is unnecessary for this non-chiral compound but could resolve racemic byproducts in derivatives. Purity validation via high-resolution mass spectrometry (HRMS) is recommended .

Q. How do thermodynamic parameters (ΔH, ΔS, ΔG) of related fluorinated hydroxyacetophenones inform reaction optimization for synthesizing this compound?

- Methodological Answer : Enthalpy (ΔH) and entropy (ΔS) values from van’t Hoff plots (e.g., ΔH = −4.04 kJ·mol⁻¹ for a bis-fluorophenyl analog ) guide temperature adjustments to favor product formation. Negative ΔG indicates spontaneity, but kinetic barriers (e.g., activation energy) may require catalysts like acidic ion-exchange resins .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies often arise from impurities, assay conditions (e.g., cell line variability), or structural analogs misattributed to the parent compound. Rigorous purity validation (e.g., ≥95% by HPLC) and side-by-side comparisons with isomers (e.g., 2-fluoro vs. 4-fluoro derivatives) clarify structure-activity relationships. Meta-analyses of enzyme inhibition studies (e.g., COX-2 or kinase assays) can identify confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.